molecular formula C11H13F3N6 B2541663 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine CAS No. 925580-06-9

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine

Cat. No. B2541663
CAS RN: 925580-06-9
M. Wt: 286.262
InChI Key: VJINQPPROOIFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazino-6-(trifluoromethyl)pyrimidine, commonly referred to as EMTPMP, is a synthetic compound that has been studied extensively in the scientific research community. It is a member of the pyrazolopyrimidine family of compounds and has been found to exhibit a wide range of biological activities. This article will provide an overview of EMTPMP, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis of Antimicrobial Agents

A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents. These compounds were synthesized through a series of chemical reactions and then screened for antibacterial and antifungal activity, showing promising results (Holla et al., 2006).

Synthesis of Heterocyclic Compounds

The work of Edrees (2013) focused on the synthesis of 4-hydrazinopyrazolo[3,4-d]pyrimidines and their reactions with various carbonyl compounds. This research contributes to the broader understanding of the chemical properties and potential applications of these heterocyclic compounds (Edrees, 2013).

Development of Polydentate Ligands

Ivashchenko et al. (1980) synthesized polydentate ligands containing a pyrimidine ring, including pyrazolo[3,4-d]pyrimidines. These ligands have potential applications in coordination chemistry and catalysis (Ivashchenko et al., 1980).

Mass Spectroscopic Investigation

Danagulyan et al. (1997) investigated 2-benzyl-4-hydrazino-6-methylpyrimidines, including their biological activity. Their work primarily involved the study of these compounds through PMR and mass spectrometry (Danagulyan et al., 1997).

Synthesis of Novel Heterocyclic Systems

Ali (2009) described the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. These compounds were evaluated for their antimicrobial properties, indicating potential applications in medicinal chemistry (Ali, 2009).

properties

IUPAC Name

[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N6/c1-3-20-5-7(6(2)19-20)8-4-9(11(12,13)14)17-10(16-8)18-15/h4-5H,3,15H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJINQPPROOIFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.